molecular formula C2H6NaO8S2 B146987 Sodium 1,2-dihydroxyethane-1,2-disulfonate CAS No. 517-21-5

Sodium 1,2-dihydroxyethane-1,2-disulfonate

Cat. No.: B146987
CAS No.: 517-21-5
M. Wt: 245.2 g/mol
InChI Key: NFXSEUVNMBFFKI-UHFFFAOYSA-N
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Description

Sodium 1,2-dihydroxyethane-1,2-disulfonate, also known as glyoxal sodium bisulfite addition compound, is a chemical compound with the molecular formula C₂H₄Na₂O₈S₂. It is a white crystalline solid that is highly soluble in water and slightly soluble in alcohols. This compound is known for its strong hygroscopic properties and stability under normal conditions .

Mechanism of Action

Target of Action

It’s known that this compound is used in various chemical reactions as a reagent .

Mode of Action

It’s known to participate in chemical reactions, for instance, it was used to convert N-benzyl-2,3,4-trimethoxyaniline to sodium 5,6,7-trimethoxy-1-benzylindolyl-2-sulfite . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of 6-hydroxyquinoxaline

Pharmacokinetics

It’s also a P-gp substrate . These properties can impact the bioavailability of the compound.

Result of Action

It’s known to participate in chemical reactions as a reagent

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 1,2-dihydroxyethane-1,2-disulfonate. For instance, the compound’s reactivity can be influenced by factors such as temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1,2-dihydroxyethane-1,2-disulfonate is typically synthesized by reacting glyoxal with sodium bisulfite. The reaction is carried out in an aqueous medium at a temperature range of 60-75°C. The glyoxal-sodium bisulfite adduct is formed, which is then isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of glyoxal to a solution of sodium bisulfite under controlled temperature and pH conditions. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,2-dihydroxyethane-1,2-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Scientific Research Applications

Sodium 1,2-dihydroxyethane-1,2-disulfonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Sodium 1,2-dihydroxyethane-1,2-disulfonate is unique due to its dual functionality as both a reducing agent and a nucleophile, as well as its strong hygroscopic properties and stability under normal conditions .

Properties

CAS No.

517-21-5

Molecular Formula

C2H6NaO8S2

Molecular Weight

245.2 g/mol

IUPAC Name

disodium;1,2-dihydroxyethane-1,2-disulfonate

InChI

InChI=1S/C2H6O8S2.Na/c3-1(11(5,6)7)2(4)12(8,9)10;/h1-4H,(H,5,6,7)(H,8,9,10);

InChI Key

NFXSEUVNMBFFKI-UHFFFAOYSA-N

SMILES

C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.[Na]

Key on ui other cas no.

517-21-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,2-dihydroxyethane-1,2-disulfonate
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Reactant of Route 6
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Q & A

Q1: What is Glyoxal Sodium Bisulfite and what is it used for in scientific research?

A1: Glyoxal Sodium Bisulfite, also known as Sodium 1,2-dihydroxyethane-1,2-disulfonate, is a versatile chemical compound used in various research applications. While not a pharmaceutical itself, it serves as a valuable building block in synthesizing organic compounds, including potential drug candidates.

Q2: How does Glyoxal Sodium Bisulfite contribute to the synthesis of these different compounds?

A2: Glyoxal Sodium Bisulfite acts as a reactant, effectively introducing a two-carbon unit with specific functional groups into the target molecules. This incorporation alters the chemical structure and potentially the biological activity of the resulting compounds.

Q3: Beyond the examples mentioned, are there other applications of Glyoxal Sodium Bisulfite in scientific research?

A3: Yes, research also explores its use as a resist agent in textile dyeing and printing. Specifically, its interaction with reactive dyes like C.I. Reactive Black 5 on cotton fabrics reveals its ability to influence dye uptake and create desired patterns []. This application highlights its diverse functionality beyond purely synthetic chemistry.

Q4: Has the structure of Glyoxal Sodium Bisulfite been studied in relation to its activity?

A4: While the provided research excerpts don't delve into specific structure-activity relationship (SAR) studies for Glyoxal Sodium Bisulfite, they highlight an interesting observation regarding its reaction with isatin derivatives [, ]. Researchers observed that using 1-substituted aminomethyl derivatives of isatin unexpectedly yielded the indolone-spiro-hydroxytetronimide without the substituent at position 1. This finding suggests that subtle changes in the reacting partners can significantly influence the reaction outcome and potentially the properties of the final compound.

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